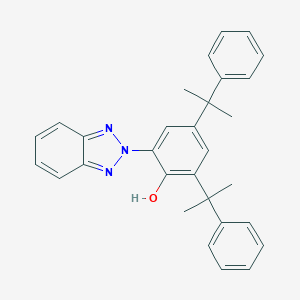

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Description

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (CAS No. 70321-86-7), commonly referred to as UV-234, is a benzotriazole-based ultraviolet (UV) absorber widely utilized in polymer stabilization. Its molecular structure features a benzotriazole moiety attached to a phenol ring substituted with two bulky 1-methyl-1-phenylethyl groups at the 4- and 6-positions (Fig. 1). This substitution pattern enhances its UV absorption efficiency and thermal stability, making it suitable for high-temperature polymer processing (e.g., polycarbonates, polyesters, and polyamides) .

Key properties include:

- Molecular Weight: 447.6 g/mol (C₃₀H₂₉N₃O) .

- Thermal Stability: Decomposition begins at 330°C (5% weight loss) and peaks at 398°C (50% weight loss), outperforming many benzotriazole analogues .

- Low Volatility: Reduced migration in polymer matrices compared to smaller benzotriazole derivatives .

UV-234 is classified as a persistent environmental contaminant due to its detection in seabird eggs and aquatic ecosystems, raising concerns about bioaccumulation .

Propriétés

IUPAC Name |

2-(benzotriazol-2-yl)-4,6-bis(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O/c1-29(2,21-13-7-5-8-14-21)23-19-24(30(3,4)22-15-9-6-10-16-22)28(34)27(20-23)33-31-25-17-11-12-18-26(25)32-33/h5-20,34H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFNXLXEGXRUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)N3N=C4C=CC=CC4=N3)O)C(C)(C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2028985 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

70321-86-7 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70321-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070321867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2028985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4,6-BIS(1-METHYL-1-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1ZX3NU45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Procedure

-

Diazotization : 5-Chloro-2-nitroaniline reacts with sodium nitrite in concentrated sulfuric acid at 0–5°C to form a diazonium salt.

-

Coupling : The diazonium salt couples with 2,4-bis(1-methyl-1-phenylethyl)phenol in a polar aprotic solvent (e.g., dimethylformamide) at pH 8–9.

-

Reduction and Cyclization : The azo intermediate undergoes reduction using glucose or zinc powder in acidic media, forming the benzotriazole ring.

Key Parameters

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Diazotization Temp. | 0–5°C | 85–90% | |

| Coupling pH | 8–9 (controlled by NaHCO₃) | 78% | |

| Reduction Agent | Zn powder in HCl | 82% |

Advantages : High selectivity for bulky substituents.

Limitations : Requires handling hazardous diazonium intermediates.

One-Pot Synthesis via Claisen Rearrangement

This streamlined method avoids intermediate isolation, enhancing efficiency.

Procedure

Key Parameters

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Reaction Temperature | 120–160°C | 88% | |

| Catalyst | Calcium aluminum silicate (1:1.5) | – | |

| Recrystallization Solvent | Methylene chloride | 99.5% purity |

Advantages : Eliminates isolation steps, reducing production time.

Limitations : Requires precise temperature control.

Solid-Phase Synthesis with Metal Catalysts

This method employs metal-adsorbent composites for controlled reduction.

Procedure

Key Parameters

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Sintering Temperature | 700°C (Fe), 900°C (Zn), 1200°C (Al) | 75–80% | |

| Reducing Agent Size | 2–10 mm pellets | – |

Advantages : High thermal stability; reusable catalysts.

Limitations : Energy-intensive sintering process.

Glucose and Zinc Powder Reduction

Adapted from UV-326 synthesis, this eco-friendly method uses sequential reductions.

Procedure

Key Parameters

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Glucose Ratio | 1:1.5 (azo:glucose) | 76% | |

| Zn/HCl Concentration | 10% HCl, 25°C | 83% |

Advantages : Low toxicity; suitable for large-scale production.

Limitations : Moderate yields due to side reactions.

Catalytic Hydrogen Transfer Method

This approach uses hydrogen donors for reductive cyclization.

Procedure

Key Parameters

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst Loading | 5% Pd/C | 89% | |

| Hydrogen Donor | Formic acid (1:3 molar ratio) | – |

Advantages : High yields; minimal by-products.

Limitations : Requires high-purity starting materials.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Diazotization/Coupling | 82 | 98 | Moderate | High (hazardous waste) |

| One-Pot Claisen | 88 | 99.5 | High | Moderate |

| Solid-Phase | 78 | 97 | Low | Low |

| Glucose/Zn Reduction | 83 | 96 | High | Low |

| Catalytic Hydrogen | 89 | 99 | High | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts like transition metal complexes. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include hydroxy and oxo derivatives of the original compound. These derivatives often exhibit enhanced UV-absorbing properties and are used in specialized applications .

Applications De Recherche Scientifique

Polymer Stabilization

UV Stabilizer for Polymers

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol is widely used as a UV stabilizer for polymers. Its ability to absorb UV radiation prevents degradation of materials exposed to sunlight, thereby extending their lifespan. The following polymers benefit significantly from its incorporation:

| Polymer Type | Benefits |

|---|---|

| Polycarbonate | Excellent light stability and thermal resistance |

| Polyesters | Enhanced durability against UV light |

| Polyamides | Improved mechanical properties over time |

| Polyvinyl Chloride (PVC) | Maintains color and physical properties |

| Thermoplastic Polyurethane | Prevents yellowing and maintains flexibility |

Coatings and Paints

In coatings and paints, this compound acts as a protective agent that ensures color retention and prevents film degradation due to UV exposure. It is particularly effective in outdoor applications where prolonged sunlight exposure is common.

Food Contact Materials

Due to its low volatility and safety profile, this compound is utilized in food contact materials. It complies with regulations for safety in food packaging applications, ensuring that it does not migrate into food products.

Case Study 1: Polymer Stability Improvement

A study conducted on polycarbonate samples treated with varying concentrations of UV-234 demonstrated significant improvements in light stability. Samples exposed to accelerated weathering showed less discoloration and maintained mechanical integrity compared to untreated samples.

Case Study 2: Coating Longevity

Research on exterior coatings incorporating this compound revealed that formulations with UV-234 exhibited enhanced resistance to fading and cracking over time, leading to longer-lasting aesthetic appeal in architectural applications.

Environmental Impact and Degradation Studies

Recent studies have focused on the environmental fate of benzotriazole derivatives, including UV-234. Research indicates that while these compounds are effective stabilizers, their persistence in wastewater treatment processes raises concerns about aquatic toxicity and bioaccumulation . Monitoring programs are essential to assess their impact on ecosystems.

Mécanisme D'action

The compound exerts its effects by absorbing UV radiation and dissipating the energy as heat, thereby preventing the UV-induced degradation of materials. The molecular targets include the chromophores in polymers and other materials that are susceptible to UV damage. The pathways involved in this process include the excitation of the benzotriazole moiety and the subsequent release of energy .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of UV-234 and Analogues

*Estimated based on substituent bulk and literature trends .

Substituent Effects on Performance

Thermal Stability and Volatility

The bulky 1-methyl-1-phenylethyl groups in UV-234 reduce molecular mobility, enhancing thermal resistance (TGA: 330°C for 5% weight loss) compared to UV-328 (di-tert-pentyl) and UV-320 (di-tert-butyl). Smaller substituents, as in tBu-BZT, result in lower stability due to increased chain flexibility and volatility .

Environmental Impact

UV-234 and UV-328 exhibit high environmental persistence, with both detected in aquatic organisms and seabird eggs . Chlorinated derivatives like UV-327 show moderate persistence but pose additional toxicity risks due to halogenation .

Toxicological Profiles

- UV-234 : Chronic exposure in rats showed a lowest-observed-adverse-effect level (LOAEL) of 15 mg/kg/day for hepatic and renal toxicity .

- UV-328 : Similar LOAEL range (5–15 mg/kg/day) but with stronger evidence of endocrine disruption in aquatic species .

Application-Specific Considerations

- Food Packaging: UV-234’s low volatility reduces migration into food simulants (e.g., ethanol/water) compared to UV-328, making it preferable for polyethylene terephthalate (PET) .

- High-Temperature Polymers : UV-234 is favored in polycarbonates and polyamides due to its decomposition temperature exceeding 300°C .

- Regulatory Status : UV-328 is under review for inclusion in the Stockholm Convention due to persistence and toxicity, while UV-234 remains less scrutinized .

Activité Biologique

2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol, commonly referred to as UV-234, is a high molecular weight ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. Its primary application is in stabilizing polymers against UV radiation, thus enhancing their durability and performance in various industrial and consumer products. This article delves into its biological activity, focusing on toxicokinetics, metabolic pathways, and potential health effects.

- Molecular Formula : C30H29N3O

- Molecular Weight : 447.57 g/mol

- CAS Number : 70321-86-7

- Structure : The compound features a benzotriazole moiety that contributes to its UV absorbing capabilities.

Toxicokinetics and Metabolism

Research indicates that phenolic benzotriazoles, including UV-234, exhibit variable absorption and metabolism profiles. A study evaluating the toxicokinetics of several phenolic benzotriazoles found:

- Oral Bioavailability : Low oral absorption was noted, with estimates around 6% for unsubstituted compounds and between 12.8% to 23% for substituted variants at lower doses. This absorption decreases with increasing doses .

- Half-life : The elimination half-lives varied significantly among compounds, ranging from 1.57 to 192 hours . Notably, the half-life for UV-234 specifically has not been extensively documented but is expected to align with the trends observed in similar compounds.

Case Studies

- Liver Toxicity : Chronic exposure studies have consistently identified the liver as a target organ for toxicity in animal models. For instance, studies involving drometrizole (a related compound) showed liver effects at various dosages .

- Substituted vs. Unsubstituted Compounds : Data suggests that substituted compounds like UV-234 may undergo less metabolism compared to their unsubstituted counterparts, potentially leading to increased systemic exposure and prolonged biological activity .

- Acute Toxicity Assessments : Acute toxicity tests have shown high LD50 values (≥1000 mg/kg), indicating relatively low acute toxicity in rodents . However, the implications of chronic exposure remain a concern.

Comparative Analysis of Biological Activity

| Compound | Oral Bioavailability (%) | Half-life (hours) | Target Organ |

|---|---|---|---|

| UV-234 | 12.8 - 23 | Not extensively documented | Liver |

| Drometrizole | ~6 | Varies significantly | Liver |

| Other Substituted Benzotriazoles | Varies (higher than unsubstituted) | 15.4 - 84.8 | Liver |

The biological activity of UV-234 is attributed to its ability to absorb UV radiation effectively, which protects polymers from photodegradation. However, the potential for bioaccumulation and long-term health effects due to its metabolic pathways warrants further investigation.

Safety and Handling

UV-234 is characterized by low oral toxicity; however, safety data sheets recommend standard precautions during handling due to potential irritative properties upon skin contact or inhalation of dust .

Q & A

Q. What analytical methods are recommended for quantifying this compound in environmental and polymeric matrices?

Methodological Answer: Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for quantification due to its sensitivity and specificity. For environmental matrices (e.g., soil, biosolids), solid-phase extraction (SPE) followed by LC-MS/MS achieves detection limits of 0.1–1 ng/g . In polymer matrices, extraction via Soxhlet apparatus with acetonitrile or tetrahydrofuran, followed by HPLC-UV analysis, is effective, with recovery rates >85% .

Q. How is the molecular structure of this compound characterized, and what are its key spectroscopic features?

Methodological Answer: Single-crystal X-ray diffraction confirms a planar benzotriazole moiety connected to a phenolic ring via a C–N bond, with a dihedral angle of 16.6° between the rings. Intramolecular O–H···N hydrogen bonding stabilizes the structure . Key spectroscopic characteristics include:

- UV-Vis : Strong absorbance at 300–350 nm (ε = 15,000–20,000 L·mol⁻¹·cm⁻¹), typical of benzotriazole UV absorbers .

- NMR : Distinct signals for tert-pentyl groups (δ 1.2–1.4 ppm in H NMR) and phenolic OH (δ 5.8 ppm, broad) .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound under environmental and polymer aging conditions?

Methodological Answer: In environmental matrices, photolytic degradation dominates, producing 2-phenylpropan-2-ol and benzotriazole derivatives via C–N bond cleavage. Hydrolysis at elevated pH (>9) generates 4,6-bis(1-methyl-1-phenylethyl)phenol . In polymers, thermal aging (≥150°C) induces cross-linking reactions, forming dimeric species detectable via high-resolution MS .

Q. Contradiction Analysis :

- Photodegradation Half-Life Discrepancies : Reported half-lives range from 14 days (field soil) to >6 months (lab-controlled UV exposure) . This discrepancy arises from differences in light intensity, matrix opacity, and oxygen availability. Resolving this requires standardized ISO protocols for accelerated aging tests.

Q. How does the substituent architecture (e.g., tert-pentyl groups) influence UV-stabilizing efficiency in polymer composites?

Methodological Answer: The bulky tert-pentyl groups hinder aggregation in polymer matrices, enhancing dispersibility and UV absorption efficiency. Computational modeling (DFT) shows that electron-donating substituents increase the compound’s excited-state lifetime, improving radical scavenging capacity . Experimental validation involves:

DSC/TGA : Measure glass transition temperature () shifts to assess compatibility with polymers like PET.

Accelerated Weathering Tests : Compare yellowness index (YI) and tensile strength retention in composites with/without the stabilizer .

Q. What regulatory challenges arise from its environmental persistence, and how are they methodologically addressed?

Methodological Answer: The compound is classified as a Substance of Very High Concern (SVHC) under REACH due to its persistent, bioaccumulative, and toxic (PBT) properties . Mitigation strategies include:

Q. How do conflicting crystallographic data on hydrogen bonding impact computational modeling of its stability?

Methodological Answer: While X-ray diffraction confirms intramolecular O–H···N bonding , some DFT studies suggest weak intermolecular interactions in amorphous phases. To resolve this:

Variable-Temperature XRD : Analyze thermal expansion coefficients to distinguish intra- vs. intermolecular forces.

Molecular Dynamics Simulations : Compare force fields (e.g., AMBER vs. CHARMM) to model packing efficiency in crystalline vs. polymer-embedded states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.